

# Selectivity Profile of NSC 228155: An Analysis of Its Kinase Interaction Landscape

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## Compound of Interest

Compound Name: NSC 228155

Cat. No.: B15603303

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This guide provides a comprehensive analysis of the selectivity profile of **NSC 228155**, a compound of interest for researchers in cell signaling and drug discovery. While traditionally, the focus of kinase-targeted compounds has been on their inhibitory activity, **NSC 228155** presents a more complex interaction profile, acting as both a kinase activator and a potent inhibitor of a specific protein-protein interaction. This document summarizes the available experimental data to offer a clear perspective on its selectivity.

## Summary of Kinase and Protein Interactions

**NSC 228155** has been primarily characterized as an activator of the Epidermal Growth Factor Receptor (EGFR) and several other Receptor Tyrosine Kinases (RTKs). Notably, a broad, publicly available screening panel detailing its inhibitory activity against a wide range of kinases has not been identified. The compound's most significant inhibitory action reported is against the KIX-KID protein-protein interaction.

## Activating Profile of NSC 228155 against Receptor Tyrosine Kinases (RTKs)

**NSC 228155** has been shown to induce the phosphorylation of several RTKs, indicating an activating effect. The following table summarizes the RTKs known to be activated by this compound.

Target Kinase	Effect
EGFR (ErbB1)	Activator
ErbB2 (HER2)	Transactivation
ErbB3 (HER3)	Transactivation
Insulin Receptor (InsR)	Transactivation
Insulin-like Growth Factor 1 Receptor (IGF-1R)	Transactivation
MER	Phosphorylation
ROR1	Phosphorylation
EphA1	Phosphorylation

## Inhibitory Profile of NSC 228155

The primary inhibitory activity identified for **NSC 228155** is against the interaction between the KIX domain of CREB-binding protein (CBP) and the kinase-inducible domain (KID) of CREB.

Target	IC <sub>50</sub>
KIX-KID Interaction	0.36 $\mu$ M <sup>[1]</sup>

## Experimental Protocols

### Receptor Tyrosine Kinase (RTK) Phosphorylation Assay

The activation of RTKs by **NSC 228155** was assessed using a human phospho-RTK array. This method allows for the simultaneous detection of the phosphorylation status of multiple RTKs.

- Cell Culture and Treatment: Human cancer cell lines (e.g., A431) were cultured to 70-80% confluency. The cells were then serum-starved for 24 hours to reduce basal levels of kinase

activity. Following serum starvation, the cells were treated with **NSC 228155** at a concentration of 20  $\mu$ M for 1 hour.

- **Cell Lysis and Protein Quantification:** After treatment, the cells were washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors. The total protein concentration in the cell lysates was determined using a BCA protein assay.
- **Antibody Array Incubation:** The phospho-RTK array membranes, which are spotted with antibodies specific for various RTKs, were blocked with a blocking buffer. An equal amount of protein from each cell lysate was then incubated with the array membranes overnight at 4°C.
- **Detection of Phosphorylation:** The arrays were washed to remove unbound proteins. A biotinylated anti-phosphotyrosine antibody was then added to the membranes and incubated for 2 hours. Following another wash, streptavidin-HRP was added and incubated for 2 hours.
- **Signal Visualization:** The arrays were exposed to a chemiluminescent detection reagent, and the signals were captured using an X-ray film or a chemiluminescence imaging system. The intensity of the spots corresponds to the phosphorylation level of the respective RTK.

## KIX-KID Interaction Inhibition Assay (AlphaScreen)

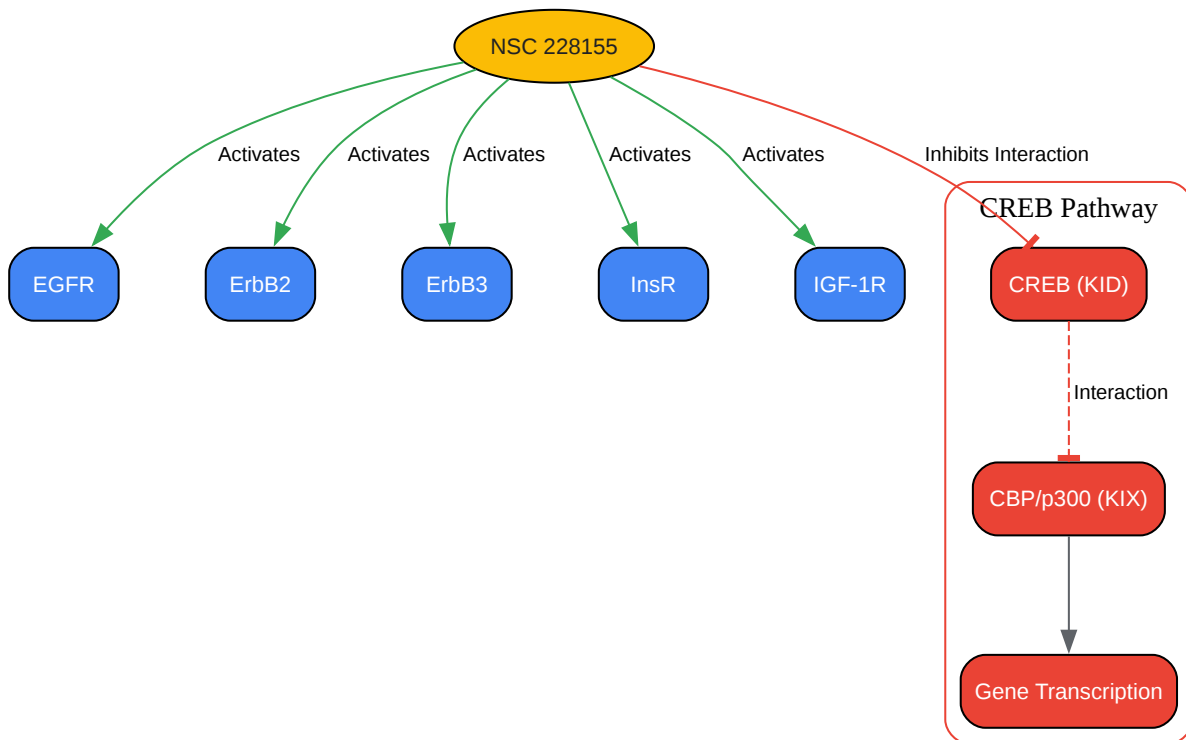
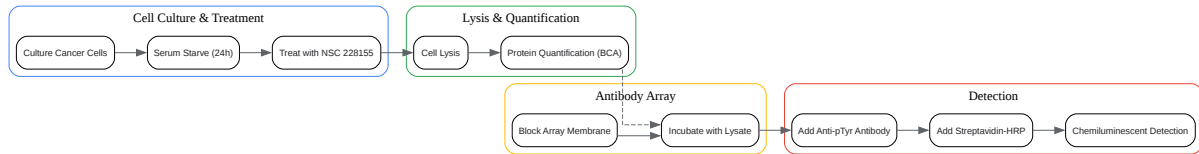
The inhibitory effect of **NSC 228155** on the KIX-KID interaction was quantified using the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.

- **Reagents and Proteins:** The assay utilized biotinylated KID peptide, Glutathione S-transferase (GST)-tagged KIX protein, streptavidin-coated donor beads, and anti-GST-conjugated acceptor beads.
- **Assay Procedure:** The reaction was performed in a 384-well plate. **NSC 228155** at various concentrations was pre-incubated with the GST-KIX protein.
- **Complex Formation:** The biotinylated KID peptide was then added to the mixture, followed by the addition of streptavidin-donor beads and anti-GST-acceptor beads. The plate was incubated in the dark to allow for the formation of the bead-protein complex.
- **Signal Detection:** In the absence of an inhibitor, the interaction between KIX and KID brings the donor and acceptor beads into close proximity. Upon excitation at 680 nm, the donor

bead releases singlet oxygen, which excites the acceptor bead, leading to light emission at 520-620 nm. In the presence of **NSC 228155**, the interaction is disrupted, leading to a decrease in the AlphaScreen signal.

- Data Analysis: The IC<sub>50</sub> value, representing the concentration of **NSC 228155** required to inhibit 50% of the KIX-KID interaction, was calculated from the dose-response curve.

## Visualizations



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## References

- 1. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
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